![molecular formula C15H19N3O3S B2519893 N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)butanamide CAS No. 1234839-69-0](/img/structure/B2519893.png)
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)butanamide
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Description
The compound N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)butanamide is a derivative of antipyrine, which is a class of compounds known for their pharmaceutical applications. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related antipyrine derivatives typically involves the reaction of precursor molecules under controlled conditions to yield the desired product. For instance, the synthesis of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides was achieved with good yields and characterized spectroscopically . Similarly, the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides was described by reacting 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines . These methods could potentially be adapted for the synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)butanamide.
Molecular Structure Analysis
The molecular structure of antipyrine derivatives is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the structure of the designer drug N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide was determined using NMR and MS techniques, and the comparison of predicted and observed (13)C chemical shifts was crucial for the structure determination . These techniques could be applied to determine the molecular structure of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)butanamide.
Chemical Reactions Analysis
Antipyrine derivatives can undergo various chemical reactions depending on their functional groups. The papers provided do not detail specific reactions for the compound , but they do discuss reactions of similar compounds. For example, the reaction of 1-phenylthiomethyl-3,5-dimethylpyrazole with phenyl isothiocyanate yielded several thioamide and dithiole derivatives . These insights into the reactivity of related compounds can help predict the chemical behavior of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)butanamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of antipyrine derivatives are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the stability of these compounds . Additionally, the electronic structure, including the HOMO-LUMO gap, can indicate the chemical reactivity of the molecule . These properties are essential for understanding the behavior of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)butanamide in various environments and could be investigated using similar methods as those described in the papers.
Scientific Research Applications
Synthesis of Pyrazole Heterocycles
Pyrazole derivatives, including compounds with structures similar to N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)butanamide, play a crucial role in medicinal chemistry due to their wide range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole heterocycles often involves condensation followed by cyclization, utilizing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods provide valuable strategies for creating bioactive heterocyclic systems, offering insights into the design of new biological agents (Dar & Shamsuzzaman, 2015).
Sulfonamide Inhibitors
The sulfonamide moiety, present in N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)butanamide, is significant in the synthesis of synthetic bacteriostatic antibiotics. These compounds have been explored for their therapeutic potential against various bacterial infections and other conditions like cancer, glaucoma, and inflammation. Sulfonamides serve as crucial components in drugs such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and antiviral HIV protease inhibitors, highlighting the importance of the sulfonamide class in drug development and offering a pathway for creating new drug candidates (Gulcin & Taslimi, 2018).
Bioactive Pyrazoline Derivatives
Pyrazoline derivatives are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The synthesis of these compounds has been facilitated by various methods, demonstrating the therapeutic potential of pyrazoline derivatives. These compounds act on a wide range of biological targets, such as cannabinoid CB1 receptors, antiepileptic, antitrypanosomal, antiviral activity, and more, making them a rich source for new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2,5-dimethylpyrazol-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-12-11-14(18(2)17-12)16-15(19)9-6-10-22(20,21)13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKGYMIBLZDNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)butanamide |
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